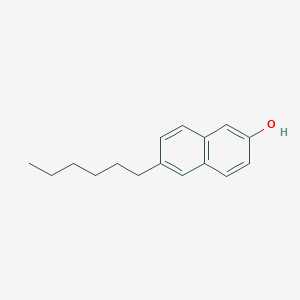

6-hexylnaphthalen-2-ol

Description

Significance of Naphthol Derivatives in Organic Chemistry

Naphthols, which are hydroxyl derivatives of naphthalene (B1677914), are fundamental building blocks in organic synthesis. britannica.com They are colorless, crystalline compounds that serve as precursors in the manufacturing of a multitude of dyes and dye intermediates. britannica.com The two primary isomers, 1-naphthol (B170400) and 2-naphthol (B1666908), exhibit distinct reactivity and are utilized in various chemical transformations. britannica.comwikipedia.org For instance, 2-naphthol is a key intermediate in the production of tanning agents, antioxidants, and antiseptics. britannica.com

The versatility of the naphthol skeleton allows for the introduction of various functional groups, leading to a diverse class of substituted naphthols. researchgate.net These derivatives are not only integral to the synthesis of complex molecules and natural products but are also found in numerous compounds exhibiting significant biological and pharmaceutical activities. researchgate.netrsc.org The inherent reactivity of the naphthol core, such as its susceptibility to electrophilic substitution and participation in coupling reactions, makes it a valuable scaffold for constructing intricate molecular architectures. wikipedia.org The development of new synthetic methodologies to access diverse naphthol cores remains an active area of research, underscoring their continued importance in the field. researchgate.net

Overview of 6-Hexylnaphthalen-2-ol in Contemporary Academic Inquiry

Within the extensive family of naphthol derivatives, 6-hexylnaphthalen-2-ol has garnered attention in specialized areas of chemical research. This compound, characterized by a hexyl group attached to the sixth position of the naphthalen-2-ol backbone, is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. mdpi.com

A notable application of 6-hexylnaphthalen-2-ol is in the field of materials science, specifically in the synthesis of organic semiconductors. For example, it serves as a precursor in the multi-step synthesis of dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) derivatives. mdpi.com The introduction of the hexyl chain can influence the electronic properties of the final material, potentially leading to improved performance in applications such as organic field-effect transistors. mdpi.com The synthesis of 6-hexylnaphthalen-2-ol itself often starts from commercially available precursors like 2-bromo-6-methoxynaphthalene (B28277), involving steps such as Grignard reactions and demethylation. mdpi.comresearchgate.net

Scope and Objectives of Focused Research Perspectives

Focused research on 6-hexylnaphthalen-2-ol is primarily driven by the need for tailored molecular building blocks in synthetic chemistry. The objectives of such research can be broadly categorized as:

Development of Efficient Synthetic Routes: A key goal is to establish cost-effective and high-yield methods for the synthesis of 6-hexylnaphthalen-2-ol and its derivatives. This includes optimizing reaction conditions and exploring novel catalytic systems. mdpi.com

Exploration of its Role as a Precursor: Researchers are investigating the utility of 6-hexylnaphthalen-2-ol as a starting material for creating novel organic materials with specific electronic, optical, or liquid crystalline properties. mdpi.comvulcanchem.com

Structure-Property Relationship Studies: A fundamental objective is to understand how the presence and position of the hexyl group on the naphthalene core influence the physicochemical properties of the resulting larger molecules. This knowledge is crucial for the rational design of new materials with desired functionalities. mdpi.com

The physical and chemical properties of 6-hexylnaphthalen-2-ol are foundational to its application in these research areas.

Interactive Data Table: Properties of 6-Hexylnaphthalen-2-ol

| Property | Value | Reference |

| Molecular Formula | C16H20O | chemsrc.com |

| Molecular Weight | 228.329 g/mol | chemsrc.com |

| Density | 1.033 g/cm³ | chemsrc.com |

| Boiling Point | 375.6 °C at 760 mmHg | chemsrc.com |

| Flash Point | 178.4 °C | chemsrc.com |

| LogP | 4.66820 | chemsrc.com |

| Vapor Pressure | 3.57E-06 mmHg at 25 °C | chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

1999-56-0 |

|---|---|

Molecular Formula |

C16H20O |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

6-hexylnaphthalen-2-ol |

InChI |

InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |

InChI Key |

YLSRNLBJYQACQD-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |

Other CAS No. |

1999-56-0 |

Synonyms |

6-Hexyl-2-naphthol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-Hexylnaphthalen-2-ol

The most common and well-documented method for synthesizing 6-hexylnaphthalen-2-ol is through a multi-step process that begins with commercially available aromatic precursors. This approach allows for precise control over the placement of functional groups on the naphthalene (B1677914) core.

Multi-Step Synthesis from Aromatic Precursors

A validated synthetic route starts from 2-bromo-6-methoxynaphthalene (B28277). mdpi.com This pathway involves the sequential introduction of the hexyl group and the conversion of the methoxy (B1213986) group to a hydroxyl group. The synthesis is designed to build the molecule step-by-step, ensuring high purity and yield of the desired product. The general scheme involves an initial carbon-carbon bond formation followed by functional group manipulation. mdpi.com

Key Reaction Steps and Conditions

The successful synthesis of 6-hexylnaphthalen-2-ol relies on a series of critical reactions, each with specific conditions to maximize yield and regioselectivity.

Palladium-catalyzed cross-coupling reactions are fundamental to forming the carbon-carbon bond between the naphthalene ring and the hexyl chain. libretexts.orgnobelprize.org A key example is the Kumada–Tamao–Corriu coupling. mdpi.com In this step, the starting material, 2-bromo-6-methoxynaphthalene, is reacted with a hexyl Grignard reagent (hexylmagnesium bromide). mdpi.com The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf)·benzene (B151609), which facilitates the coupling. mdpi.com This reaction efficiently produces 2-hexyl-6-methoxynaphthalene, the direct precursor to the final product. mdpi.com

Table 1: Kumada–Tamao–Corriu Coupling for 2-Hexyl-6-methoxynaphthalene Synthesis mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |

| 2-bromo-6-methoxynaphthalene | Hexylmagnesium bromide | PdCl₂(dppf)·benzene | Dehydrated THF | Reflux, 12 h | 2-Hexyl-6-methoxynaphthalene | 80% |

Regioselective functionalization ensures that chemical groups are added to specific positions on the aromatic ring. While 6-hexylnaphthalen-2-ol itself can be obtained by demethylation of 2-hexyl-6-methoxynaphthalene, further functionalization is often required for subsequent synthetic steps. mdpi.com

For instance, to create derivatives like 3-bromo-6-hexylnaphthalen-2-ol, a regioselective bromination is performed on 2-hexyl-6-methoxynaphthalene. mdpi.com This is achieved through lithiation with n-butyllithium (nBuLi) at a low temperature, followed by the addition of an electrophilic bromine source like 1,2-dibromoethane. mdpi.com This process selectively introduces a bromine atom at the C-3 position of the naphthalene ring. mdpi.com

The final step in the synthesis of the core structure is demethylation. The methoxy group of 2-hexyl-6-methoxynaphthalene (or its brominated derivative) is converted into a hydroxyl group. mdpi.com This is typically accomplished using a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂). mdpi.com This reaction cleaves the methyl-oxygen bond to yield the desired 6-hexylnaphthalen-2-ol. mdpi.com

Table 2: Key Functionalization Reactions mdpi.com

| Reaction | Starting Material | Reagents | Solvent | Conditions | Product |

| Regioselective Bromination | 2-Hexyl-6-methoxynaphthalene | 1. nBuLi 2. 1,2-Dibromoethane | Dehydrated THF | -78 °C to Room Temp, 20 h | 3-Bromo-6-hexyl-2-methoxynaphthalene |

| Demethylation | 3-Bromo-6-hexyl-2-methoxynaphthalene | Boron tribromide (BBr₃) | Dehydrated CH₂Cl₂ | 0 °C to Room Temp, 20 h | 3-Bromo-6-hexylnaphthalen-2-ol |

The hydroxyl group of 6-hexylnaphthalen-2-ol (or its derivatives) can be converted into a more reactive leaving group for further coupling reactions. A common strategy is to transform the hydroxyl group into a triflate (trifluoromethanesulfonate) group. mdpi.com This is done by reacting the phenol (B47542) with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like triethylamine. mdpi.com

This triflate intermediate is highly valuable in palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara coupling. mdpi.comlibretexts.org The triflate group can be selectively coupled with a terminal alkyne, like trimethylsilylethyne, in the presence of a palladium catalyst. mdpi.com This demonstrates the utility of 6-hexylnaphthalen-2-ol as a platform for building more complex, functionalized aromatic systems. mdpi.com

Novel Synthetic Approaches and Catalyst Development

While the multi-step synthesis from aromatic precursors is well-established, research into more efficient and novel synthetic methods is ongoing. These new approaches often focus on developing advanced catalysts to improve reaction efficiency and reduce the number of synthetic steps.

One alternative approach involves the direct alkylation of naphthalene using catalysts like H-type zeolites. jlu.edu.cn The catalytic alkylation of naphthalene with n-hexanol over HY zeolite has been shown to produce hexylnaphthalene. jlu.edu.cn While this method may not directly yield the 2-ol derivative with high selectivity, it represents a more direct approach to constructing the hexyl-naphthalene skeleton. Further research could refine this method for regioselective hydroxylation.

Another area of development is in the use of new catalytic systems for C-H functionalization. For example, novel palladium catalysts with S,O-ligands have been developed for the para-selective C-H olefination of aniline (B41778) derivatives. uva.nl While not yet applied to the synthesis of 6-hexylnaphthalen-2-ol, this type of catalyst development points towards a future where the hexyl group could be introduced via direct C-H activation on the naphthalene ring, potentially simplifying the synthetic route significantly. uva.nl

Furthermore, alternative classical methods, such as the Friedel-Crafts acylation of 2-hexylnaphthalene (B14071618) followed by reduction, have also been described for synthesizing related di-substituted naphthalenes, indicating another potential, albeit multi-step, pathway. researchgate.net

Exploration of Sustainable Synthesis Methodologies

Recent research has focused on developing more environmentally benign and efficient methods for the synthesis of naphthalen-2-ol derivatives. While specific sustainable routes for 6-hexylnaphthalen-2-ol are not extensively detailed in the provided search results, the general trend in organic synthesis is moving towards greener approaches. These can include the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimize waste and energy consumption. For instance, microwave-assisted organic synthesis is a technique that can accelerate reactions and often leads to higher yields and cleaner products, representing a potential sustainable variant for the synthesis of compounds like 6-hexylnaphthalen-2-ol. researchgate.net

Application of Homogeneous and Heterogeneous Catalysis

Catalysis plays a crucial role in the synthesis of functionalized naphthalene derivatives. Both homogeneous and heterogeneous catalysis offer distinct advantages in terms of selectivity, efficiency, and catalyst recyclability. uclouvain.bebaranlab.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high selectivity and activity due to well-defined active sites. youtube.comethz.ch For the synthesis of derivatives of 6-hexylnaphthalen-2-ol, palladium-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, are instrumental. mdpi.com For example, the synthesis of 2-hexyl-6-methoxynaphthalene, a precursor to 6-hexylnaphthalen-2-ol, can be achieved by the palladium-catalyzed coupling of 2-bromo-6-methoxynaphthalene with a hexyl Grignard reagent. mdpi.com Ruthenium-catalyzed reactions have also been employed for the C-H functionalization of β-naphthol derivatives, demonstrating the utility of homogeneous catalysis in modifying the naphthalene core. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recycling. baranlab.orgyoutube.com While specific applications in the direct synthesis of 6-hexylnaphthalen-2-ol are not detailed, the principles of heterogeneous catalysis are widely applied in industrial organic processes. Supported metal catalysts, for instance, could be employed in hydrogenation or dehydrogenation steps during the synthesis of the naphthalene scaffold. The immobilization of homogeneous catalysts onto solid supports is a strategy to combine the benefits of both catalytic systems. nih.gov

Derivatization Strategies of 6-Hexylnaphthalen-2-ol

The functionalization of 6-hexylnaphthalen-2-ol is key to tailoring its properties for specific applications.

Synthesis of Functionalized 6-Hexylnaphthalen-2-ol Derivatives for Material Applications

The synthesis of functionalized derivatives of 6-hexylnaphthalen-2-ol is driven by the demand for new materials with specific optical, electronic, or liquid crystalline properties. researchgate.net For instance, 6-hexylnaphthalen-2-ol can serve as a precursor for the synthesis of larger, more complex aromatic structures like anthra[2,3-b]chalcogenophenes, which are of interest for their potential use in functional materials. researchgate.net The introduction of alkyl chains, such as the hexyl group, can influence the molecular packing and, consequently, the material's properties. mdpi.com The synthesis of various functionalized naphthalene derivatives is a critical area of research for developing materials for organic optoelectronics. researchgate.net

Directed Metalation Group Chemistry in Naphthalene Systems

Directed metalation group (DMG) chemistry is a powerful tool for the regioselective functionalization of aromatic rings. unblog.fr A DMG directs the deprotonation of a nearby C-H bond by an organolithium reagent, allowing for the subsequent introduction of an electrophile at a specific position. The hydroxyl group of 6-hexylnaphthalen-2-ol can act as a DMG, although it is often converted to a more potent directing group, such as an O-carbamate, to enhance its directing ability. nih.gov The O-carbamate group is one of the strongest DMGs and facilitates ortho-lithiation with high regioselectivity. nih.govuwindsor.ca This strategy allows for the precise introduction of substituents at the C1 or C3 positions of the naphthalene ring, providing access to a wide range of polysubstituted derivatives that would be difficult to synthesize otherwise.

Formation of Heterocyclic Scaffolds Incorporating 6-Hexylnaphthalen-2-ol Moieties

The 6-hexylnaphthalen-2-ol moiety can be incorporated into larger heterocyclic systems, leading to molecules with interesting photophysical or biological properties. For example, the synthesis of azahelicenes, which are helically chiral molecules containing nitrogen atoms, can start from functionalized naphthalene precursors. mdpi.com The synthesis of highly substituted benzo-fused nitrogen heterocycles often involves tandem reactions where a substituted naphthalene derivative could be a key starting material. mit.edu The hydroxyl group of 6-hexylnaphthalen-2-ol can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl groups. mdpi.com These alkynylated naphthalenes can then undergo cyclization reactions to form thiophene (B33073) rings, as demonstrated in the synthesis of 6-hexylnaphtho[2,3-b]thiophene. mdpi.com

Mechanistic Investigations of 6-Hexylnaphthalen-2-ol Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic studies of reactions involving naphthol derivatives often focus on the role of the catalyst and the intermediates formed. For instance, in the ruthenium-catalyzed C-H functionalization of β-naphthol, control experiments can be performed to elucidate the reaction pathway. rsc.org

In the context of directed metalation, the mechanism involves the coordination of the organolithium base to the directing group, which increases the acidity of the ortho-protons and facilitates deprotonation. nih.gov Two main mechanistic models have been proposed for directed ortho-metalation (DoM): the complex-induced proximity effect (CIPE) and kinetically enhanced metalation (KEM). nih.gov

Investigations into halogenation reactions of alcohols have shown that the reaction of an alkyl mesylate with a Grignard reagent proceeds via an SN2 mechanism with inversion of configuration. acs.org Such mechanistic insights are transferable to reactions involving the hydroxyl group of 6-hexylnaphthalen-2-ol after its conversion to a suitable leaving group.

Reaction Kinetics and Thermodynamic Analyses

The formation of 6-hexylnaphthalen-2-ol, typically achieved through a Friedel-Crafts alkylation of 2-naphthol (B1666908) with a hexylating agent (e.g., 1-hexene (B165129) or a hexyl halide), is subject to both kinetic and thermodynamic control. The position of the incoming hexyl group on the naphthalene ring is influenced by reaction conditions such as temperature, catalyst, and reaction time.

Kinetic vs. Thermodynamic Control:

In the alkylation of naphthalene derivatives, the substitution pattern is often a delicate balance between the kinetically favored and thermodynamically more stable products. For instance, in the sulfonation of naphthalene, the alpha-position (C1) is the kinetic product, forming faster at lower temperatures, while the beta-position (C2) is the thermodynamic product, favored at higher temperatures where equilibrium can be established. wikipedia.org A similar principle applies to the alkylation of 2-naphthol. The hydroxyl group at C2 is an activating, ortho-, para-directing group, meaning it directs incoming electrophiles to the C1 (ortho) and C6 (para-like) positions.

Kinetic Product: Alkylation at the C1 position is often faster due to the proximity and the immediate electronic activation by the hydroxyl group.

Thermodynamic Product: The C6-substituted isomer, 6-hexylnaphthalen-2-ol, is generally the more thermodynamically stable product. This is attributed to reduced steric hindrance compared to the C1 position, which is flanked by the hydroxyl group and the peri-hydrogen at C8. Over time and at higher temperatures, a reversible alkylation reaction may allow for the isomerization of the kinetic product to the more stable thermodynamic product.

Reaction Kinetics Studies on Analogous Systems:

While specific kinetic data for the synthesis of 6-hexylnaphthalen-2-ol is scarce, studies on related reactions provide insight. For example, the kinetics of the Friedel-Crafts reaction of naphthalene with para-substituted benzenesulphonyl chlorides have been investigated, determining the rate constants for the formation of the electrophile and the subsequent sulphone. rsc.org Similarly, kinetic studies on the acetylation of 2-methoxynaphthalene (B124790) over zeolite catalysts have been performed. researchgate.net These studies often follow a Langmuir-Hinshelwood mechanism when heterogeneous catalysts are used, where the reaction rate depends on the adsorption of both reactants on the catalyst surface. sci-hub.se

A generalized approach to studying the kinetics of 6-hexylnaphthalen-2-ol synthesis would involve monitoring the concentration of reactants and products over time under various conditions (temperature, catalyst concentration) to determine the rate law and activation energy.

Thermodynamic Data:

Thermodynamic properties for naphthalene and its methylated derivatives have been experimentally determined and calculated. acs.orgacs.org These studies provide data on heats of formation and combustion, which are crucial for understanding the stability of different isomers. For instance, theoretical studies on diisopropylnaphthalene (DIPN) isomers show that the relative thermodynamic stabilities of β-monoalkylnaphthalene and the 2,6- and 2,7-dialkyl isomers increase with the size of the alkyl group. researchgate.net This suggests that 6-hexylnaphthalen-2-ol would be thermodynamically favored over other isomers due to the stabilizing effect of the alkyl group at the less sterically crowded position.

Table 1: Factors Influencing Product Distribution in Naphthol Alkylation

| Factor | Effect on Product Formation | Rationale |

| Temperature | Lower temperatures may favor the kinetic product (e.g., 1-alkylation); higher temperatures favor the thermodynamic product (e.g., 6-alkylation). | Provides energy to overcome the activation barrier for isomerization to the more stable product. wikipedia.org |

| Catalyst Type | Shape-selective catalysts like zeolites can favor the formation of the less bulky isomer (6-alkylation) that fits within the catalyst pores. sci-hub.seresearchgate.net | Steric constraints within the catalyst's porous structure control which isomer can form or diffuse out. |

| Reaction Time | Longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. | Allows for the reversible nature of the Friedel-Crafts alkylation to lead to the most stable isomer. researchgate.net |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, potentially affecting the product ratio. | Solvation effects can stabilize charged intermediates differently, altering reaction pathways. |

Elucidation of Reaction Intermediates and Transition States

The mechanism of electrophilic alkylation of 2-naphthol to form 6-hexylnaphthalen-2-ol involves several key intermediates and transition states. The exact nature of these species depends on the alkylating agent and the catalyst used.

Formation of the Electrophile:

The first step in a Friedel-Crafts alkylation is the generation of an electrophile. byjus.com

Using an Alkyl Halide (e.g., 1-chlorohexane) with a Lewis Acid (e.g., AlCl₃): The Lewis acid coordinates to the halogen, polarizing the C-Cl bond and generating a carbocation or a carbocation-like complex. pw.live This complex acts as the active electrophile.

Using an Alkene (e.g., 1-hexene) with a Brønsted Acid (e.g., H₂SO₄ or solid acid catalysts like zeolites): The alkene is protonated by the acid to form a secondary carbocation (hexyl cation). rsc.org

Electrophilic Attack and Intermediate Formation:

The electron-rich naphthalene ring of 2-naphthol attacks the electrophilic hexyl cation. This attack can occur at different positions, but the C1 and C6 positions are most activated. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a Wheland complex. rsc.orglibretexts.org

The stability of the arenium ion intermediate plays a crucial role in determining the regioselectivity of the reaction. The intermediate leading to substitution at the C6 position benefits from extensive resonance stabilization without introducing significant steric strain.

Transition States:

The reaction proceeds through transition states that resemble the structure of the intermediates. Computational studies, often using Density Functional Theory (DFT), are employed to model these transition states and determine their relative energies. For example, DFT studies on the copper-catalyzed C-H functionalization of naphthols have been used to investigate the transition states of the reaction, revealing the importance of hydrogen bonding in stabilizing the rate-determining transition states. nih.gov In the context of Friedel-Crafts reactions, the transition state involves the partial formation of the new C-C bond between the naphthalene ring and the incoming alkyl group, with the positive charge delocalized over the aromatic system.

Six-membered transition states are also common in many organic reactions and are often favored due to their chair-like, low-energy conformation. e-bookshelf.de While not directly a six-membered pericyclic reaction, the interaction of the catalyst and substrate can involve cyclic transition state arrangements that influence stereochemistry and reactivity.

Table 2: Plausible Intermediates in the Synthesis of 6-hexylnaphthalen-2-ol

| Intermediate | Description | Role in Reaction |

| Hexyl Carbocation/Complex | A hexyl group with a positive charge (C₆H₁₃⁺) or a complex with the Lewis acid catalyst (e.g., [C₆H₁₃---Cl---AlCl₃]ᵟ⁺). | The active electrophile that attacks the naphthalene ring. pw.live |

| Arenium Ion (Wheland Complex) | A resonance-stabilized carbocation formed by the attack of the 2-naphthol on the hexyl electrophile. | Key intermediate determining the position of alkylation. The stability of different isomeric arenium ions dictates the product ratio. rsc.org |

| Catalyst-Substrate Complex | An initial complex formed between the Lewis acid and the hydroxyl group of 2-naphthol or the alkyl halide. | Precedes the formation of the active electrophile and can influence the reaction's regioselectivity. byjus.com |

The elucidation of these transient species often relies on a combination of experimental evidence (such as trapping experiments and isotopic labeling) and computational modeling to map out the potential energy surface of the reaction. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of 6-hexylnaphthalen-2-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-hexylnaphthalen-2-ol displays characteristic signals for both the aromatic naphthalene (B1677914) core and the aliphatic hexyl chain. Protons on the naphthalene ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.com The specific chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern. For instance, the protons on the substituted ring will exhibit different splitting patterns compared to those on the unsubstituted ring. The protons of the hexyl group appear in the upfield region (δ 0.8-2.8 ppm). The methylene (B1212753) group adjacent to the naphthalene ring (α-CH₂) is deshielded relative to the other methylene groups in the chain and typically appears as a triplet. The terminal methyl group (CH₃) of the hexyl chain characteristically resonates at the most upfield position, also as a triplet. The phenolic hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring appear in the aromatic region (δ 100-150 ppm). organicchemistrydata.org The carbon bearing the hydroxyl group (C-2) is significantly deshielded and appears at a higher chemical shift, typically around δ 152-154 ppm. rsc.org The carbon attached to the hexyl group (C-6) also shows a characteristic shift. The sp³ hybridized carbons of the hexyl chain resonate in the aliphatic region (δ 14-36 ppm). rsc.orgweebly.com The chemical shifts of these aliphatic carbons decrease progressively along the chain from the point of attachment to the naphthalene ring.

| ¹H NMR Data (CDCl₃, 400 MHz) rsc.org | ¹³C NMR Data (CDCl₃, 100 MHz) rsc.org | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.65 (d, J = 8.8 Hz, 1H) | Aromatic H | 152.69 | C-2 |

| 7.57 (d, J = 8.4 Hz, 1H) | Aromatic H | 138.17 | Aromatic C |

| 7.50 (s, 1H) | Aromatic H | 132.90 | Aromatic C |

| 7.23 (dd, J = 8.4, 1.5 Hz, 1H) | Aromatic H | 129.27 | Aromatic C |

| 7.15 (s, 1H) | Aromatic H | 129.12 | Aromatic C |

| 7.11 (dd, J = 8.8, 2.2 Hz, 1H) | Aromatic H | 128.15 | Aromatic C |

| 4.89 (s, 1H) | OH | 126.20 | Aromatic C |

| 2.70 (t, J = 7.7 Hz, 2H) | α-CH₂ | 126.16 | Aromatic C |

| 1.68 (m, 2H) | β-CH₂ | 117.59 | Aromatic C |

| 1.34 (m, 6H) | (CH₂)₃ | 109.34 | Aromatic C |

| 0.90 (t, J = 6.9 Hz, 3H) | CH₃ | 35.90 | α-CH₂ |

| 31.75 | Aliphatic CH₂ | ||

| 31.39 | Aliphatic CH₂ | ||

| 29.01 | Aliphatic CH₂ | ||

| 22.60 | Aliphatic CH₂ | ||

| 14.08 | CH₃ |

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like 6-hexylnaphthalen-2-ol. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It is particularly useful for tracing the connectivity within the hexyl chain by showing correlations between adjacent methylene groups and between the α-CH₂ and the neighboring aromatic proton. It also helps to establish the relationships between coupled protons on the naphthalene ring system. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of the ¹³C signals for all protonated carbons in both the aromatic and aliphatic regions.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This can be useful for identifying all the protons belonging to the hexyl chain from a single correlation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of whether they are bonded. This is particularly valuable for conformational analysis and for confirming the substitution pattern by observing through-space interactions between the hexyl chain protons and the aromatic protons.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, the 1D and 2D INADEQUATE experiments can provide direct information about carbon-carbon bonds, offering the ultimate confirmation of the carbon skeleton.

For a molecule like 6-hexylnaphthalen-2-ol, which has a flexible hexyl chain, NMR spectroscopy can provide insights into its preferred conformations in solution. auremn.org.br The rotational freedom around the C-C single bonds of the hexyl chain and the bond connecting it to the naphthalene ring leads to a variety of possible spatial arrangements. nih.gov By analyzing coupling constants, particularly the three-bond proton-proton coupling constants (³JHH) within the hexyl chain using the Karplus equation, information about the dihedral angles and thus the conformational preferences of the chain can be inferred. NOESY experiments can also reveal through-space interactions that are consistent with specific folded or extended conformations of the hexyl group relative to the naphthalene ring system.

Dynamic NMR (DNMR) spectroscopy is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. oxfordsciencetrove.comlibretexts.org In the case of 6-hexylnaphthalen-2-ol, variable temperature (VT) NMR studies could be employed to investigate the dynamics of the hexyl chain rotation. ucl.ac.uknumberanalytics.com At low temperatures, the rotation might be slow enough to observe distinct signals for different conformers, whereas at higher temperatures, these signals would coalesce into a single averaged signal. libretexts.org Additionally, the exchange of the phenolic proton with solvent or trace amounts of water can be studied using DNMR techniques, often appearing as a broad signal that can sharpen or shift upon changes in temperature or concentration. fu-berlin.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension, the molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of 6-hexylnaphthalen-2-ol. alevelchemistry.co.ukresearchgate.net Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). lcms.cz This precision allows for the calculation of a unique elemental formula. For 6-hexylnaphthalen-2-ol (C₁₆H₂₀O), the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) can be measured and compared to the theoretical calculated mass, confirming the molecular formula and ruling out other potential structures with the same nominal mass. rsc.org

| Ion Type | Calculated Mass (m/z) | Found Mass (m/z) rsc.org | Technique |

|---|---|---|---|

| [M+H]⁺ | 229.15869 | 229.15898 | ESI |

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting products. wikipedia.org This process involves multiple stages of mass analysis, typically separated by a step that induces fragmentation. wikipedia.org For a compound like 6-hexylnaphthalen-2-ol, MS/MS can provide detailed insights into its molecular structure by breaking it down into smaller, identifiable pieces.

The general process begins with the ionization of the 6-hexylnaphthalen-2-ol molecules. savemyexams.com The resulting molecular ions are then separated by their mass-to-charge ratio (m/z) in the first stage of the mass spectrometer. wikipedia.org A specific ion, in this case, the molecular ion of 6-hexylnaphthalen-2-ol, is selected and then subjected to fragmentation. wikipedia.org The resulting fragment ions are subsequently analyzed in the second stage of the mass spectrometer, producing a product ion spectrum. wikipedia.org This spectrum is a fingerprint of the original molecule, revealing information about its substructures. wikipedia.org

Fragmentation of the molecular ion can occur through various mechanisms, including direct cleavage of single bonds or rearrangements where bonds are broken and formed simultaneously. libretexts.org In the case of 6-hexylnaphthalen-2-ol, which contains a naphthalene core, a hydroxyl group, and a hexyl chain, fragmentation patterns can reveal the connectivity of these components. For instance, cleavage of the C-C bond between the hexyl group and the naphthalene ring is a likely fragmentation pathway. libretexts.org Additionally, the loss of small neutral molecules, such as water from the hydroxyl group, can also occur. libretexts.org

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a widely used MS/MS technique for fragmenting ions in the gas phase. wikipedia.org In this method, selected ions are accelerated to a higher kinetic energy and then collided with neutral gas molecules, such as helium, nitrogen, or argon. wikipedia.org These collisions convert some of the ion's kinetic energy into internal energy, leading to bond breakage and fragmentation. wikipedia.org The efficiency and pattern of fragmentation can be controlled by varying the collision energy. wikipedia.org Low-energy CID typically involves kinetic energies below 1 keV, while high-energy CID utilizes energies in the keV range. wikipedia.org

For 6-hexylnaphthalen-2-ol, CID would likely induce characteristic fragmentation patterns. The bond between the hexyl chain and the naphthalene ring is a probable site for cleavage. The stability of the resulting fragments, such as the naphthol cation and the hexyl radical, would influence the likelihood of this fragmentation pathway. The fragmentation of the hexyl chain itself can also occur, leading to a series of fragment ions separated by 14 Da (the mass of a CH₂ group). libretexts.org

Higher-Energy Collisional Dissociation (HCD) is a specific type of CID technique often employed in Orbitrap mass spectrometers. thermofisher.comiupac.org In HCD, fragmentation occurs in a dedicated multipole collision cell outside the main ion trap. wikipedia.orgthermofisher.com A key advantage of HCD is that it avoids the low-mass cutoff issue associated with some ion trap-based CID methods, allowing for the detection of low-mass fragment ions. wikipedia.orgiupac.org This can be particularly useful for obtaining a more complete fragmentation spectrum of 6-hexylnaphthalen-2-ol, potentially revealing smaller fragments from the hexyl chain or the naphthalene ring. HCD can also provide different fragmentation pathways compared to lower-energy CID, offering complementary structural information. nih.gov

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD) are alternative fragmentation techniques in mass spectrometry that are particularly useful for analyzing fragile molecules and post-translationally modified peptides, but their principles can be applied to other classes of molecules as well. chromatographyonline.com

Electron-Capture Dissociation (ECD) involves the capture of a low-energy electron by a multiply charged positive ion. This process is highly energetic and leads to the formation of a radical cation, which then rapidly fragments. nih.gov A key feature of ECD is that it tends to cleave bonds that are typically stable under CID, such as the N-Cα bond in peptides, while leaving more fragile modifications intact. chromatographyonline.com For a compound like 6-hexylnaphthalen-2-ol, which would likely form a singly charged ion, the direct application of ECD might be less common. However, the principles of electron capture could be relevant in certain ionization or fragmentation scenarios.

Electron-Transfer Dissociation (ETD) is a related technique where a radical anion transfers an electron to a multiply charged precursor ion. wikipedia.org This also results in fragmentation, often preserving labile functional groups. Similar to ECD, ETD is most effective with multiply charged ions. While 6-hexylnaphthalen-2-ol itself is unlikely to form multiply charged ions under standard conditions, understanding these electron-driven fragmentation mechanisms is crucial in the broader context of advanced mass spectrometry. These techniques highlight the diverse tools available for structural elucidation, where the choice of fragmentation method can be tailored to the specific chemical properties of the analyte.

The reactions involving phenols and their derivatives often involve proton-coupled electron transfer (PCET) mechanisms, where both a proton and an electron are transferred. mdpi.comresearchgate.netrsc.org These processes are fundamental in many chemical and biological systems and can influence the fragmentation behavior of phenolic compounds in the mass spectrometer. researchgate.netnih.gov The stability of the resulting phenoxyl radical plays a significant role in the energetics of these reactions. mdpi.com

Advanced Ionization Techniques (e.g., ESI, MALDI, APCI, EI, CI)

The choice of ionization technique is a critical first step in the mass spectrometric analysis of 6-hexylnaphthalen-2-ol, as it determines the type of ion produced (e.g., molecular ion, protonated molecule) and the extent of initial fragmentation. metwarebio.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and produces multiply charged ions from a liquid solution. metwarebio.comnd.edu For 6-hexylnaphthalen-2-ol, ESI would likely generate a protonated molecule, [M+H]⁺, with minimal fragmentation, making it ideal for accurate molecular weight determination. acdlabs.com The sample is dissolved in a suitable solvent and sprayed through a highly charged capillary, forming charged droplets that evaporate to yield gas-phase ions. nd.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method, particularly effective for high molecular weight compounds. metwarebio.comnd.edu The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion. nd.edu MALDI could be used for 6-hexylnaphthalen-2-ol, especially for generating intact ions for subsequent MS/MS analysis. bitesizebio.com

Atmospheric Pressure Chemical Ionization (APCI) is suitable for relatively polar, semi-volatile compounds. nd.edu It involves spraying the sample solution into a heated tube where it is vaporized and then ionized by a corona discharge. nd.edu APCI often produces protonated molecules, [M+H]⁺, and is compatible with high liquid flow rates, making it a good interface for liquid chromatography-mass spectrometry (LC-MS). nd.eduacdlabs.com

Electron Ionization (EI) is a classic, hard ionization technique where the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). nd.eduemory.edu This method causes extensive fragmentation, providing a detailed mass spectrum that is useful for structural elucidation and creating a reproducible "fingerprint" for library matching. nd.eduemory.edu For 6-hexylnaphthalen-2-ol, EI would likely produce a molecular ion (M⁺•) and numerous fragment ions corresponding to the loss of the hexyl chain and other cleavages. emory.edu

Chemical Ionization (CI) is a softer ionization technique compared to EI. nd.edu It uses a reagent gas (like methane (B114726) or ammonia) which is first ionized by electrons. These reagent gas ions then react with the analyte molecules through proton transfer, leading to the formation of protonated molecules, [M+H]⁺, with less fragmentation than EI. nd.edubitesizebio.com This makes CI useful for determining the molecular weight of compounds that fragment excessively with EI. bitesizebio.com

Table 1: Comparison of Advanced Ionization Techniques for 6-hexylnaphthalen-2-ol

| Ionization Technique | Ion Type | Fragmentation | Best Suited For |

|---|---|---|---|

| Electrospray Ionization (ESI) | [M+H]⁺ | Minimal | Polar molecules, accurate mass |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺ | Minimal | High molecular weight compounds |

| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Some | Semi-volatile, polar compounds |

| Electron Ionization (EI) | M⁺•, Fragments | Extensive | Structural elucidation, library matching |

| Chemical Ionization (CI) | [M+H]⁺ | Low | Molecular weight of volatile compounds |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the chemical bonds and functional groups present in a molecule. By analyzing the interaction of a molecule with electromagnetic radiation, specific vibrational modes can be identified, offering a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. bruker.com It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. specac.com These absorbed frequencies correspond to the vibrational energies of the chemical bonds within the molecule. bruker.com

For 6-hexylnaphthalen-2-ol, the FT-IR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group due to hydrogen bonding. libretexts.org

C-H Stretches: Absorptions due to C-H stretching vibrations will be present. Aromatic C-H stretches from the naphthalene ring typically appear above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretches from the hexyl group will show strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

C=C Aromatic Stretches: The naphthalene ring will give rise to several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region, corresponding to carbon-carbon double bond stretching within the aromatic system. ias.ac.in

C-O Stretch: A strong band corresponding to the stretching of the carbon-oxygen single bond of the phenolic group is expected in the 1200-1300 cm⁻¹ range. ias.ac.in

C-H Bends: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce signals in the fingerprint region (below 1000 cm⁻¹). The pattern of these bands can sometimes provide information about the substitution pattern on the naphthalene ring. ias.ac.in

Table 2: Expected FT-IR Absorption Bands for 6-hexylnaphthalen-2-ol

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3600 | -OH | Stretching |

| >3000 | Aromatic C-H | Stretching |

| 2850-3000 | Aliphatic C-H | Stretching |

| 1450-1600 | Aromatic C=C | Stretching |

| 1200-1300 | C-O (Phenolic) | Stretching |

| <1000 | Aromatic C-H | Bending |

Raman Spectroscopy for Molecular Vibrational Modes and Solid-State Characterization

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The resulting energy shifts in the scattered light provide information about the vibrational frequencies of the molecule. wikipedia.org While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. americanpharmaceuticalreview.com

For 6-hexylnaphthalen-2-ol, the Raman spectrum would provide complementary information to the FT-IR spectrum:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the naphthalene ring, which are often strong in the Raman spectrum, would be clearly visible. These typically appear in the 1300-1600 cm⁻¹ region. researchgate.net

Alkyl Chain Vibrations: The C-C and C-H vibrations of the hexyl group would also be present, although they may be weaker compared to the aromatic signals.

Solid-State Characterization: Raman spectroscopy is particularly useful for characterizing the solid state of a material. wikipedia.org Different crystalline forms (polymorphs) of 6-hexylnaphthalen-2-ol would likely exhibit distinct Raman spectra due to differences in their crystal lattice structures and intermolecular interactions. americanpharmaceuticalreview.com This makes Raman a valuable tool for studying polymorphism and solid-state properties.

The combination of FT-IR and Raman spectroscopy provides a comprehensive understanding of the vibrational characteristics of 6-hexylnaphthalen-2-ol, confirming the presence of its key functional groups and offering insights into its molecular structure and solid-state form.

Based on a comprehensive review of available scientific literature, detailed experimental data specifically for the advanced spectroscopic and structural characterization of 6-hexylnaphthalen-2-ol is not sufficiently available to construct the requested article according to the specified outline.

While the compound is cited in chemical literature, particularly as an intermediate in synthetic chemistry, dedicated studies focusing on its in-depth photophysical and crystallographic properties are not present in the accessible research results. mdpi.comrsc.org

Research on closely related analogues, such as other 6-alkyl-2-naphthols (with different alkyl chain lengths), has been conducted. journals.co.za For instance, studies on 6-tetradecyl-2-naphthol and 6-hexadecyl-2-naphthol have explored their absorption and fluorescence spectra in self-assembled films, noting the formation of ground-state dimers and excimer/exciplex emissions. journals.co.za Another study details the photophysical properties and crystal structure of 6-perfluorohexylsulfonyl-2-naphthol, highlighting how different substituents impact solid-state packing and photophysics. rsc.org

These studies on related molecules indicate the type of research that is conducted on naphthol derivatives. However, crucial specific data points for 6-hexylnaphthalen-2-ol itself—such as precise UV-Vis absorption maxima, molar absorptivity, fluorescence and phosphorescence emission spectra, quantum yields, excited-state lifetimes, solvatochromic behavior, and X-ray diffraction data—are not provided in the available literature. Without this specific data, it is impossible to generate the scientifically accurate and detailed article as requested.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular structure, these methods can determine electronic distribution, energy levels, and other key quantum mechanical attributes. For a molecule like 6-hexylnaphthalen-2-ol, which combines an aromatic naphthalene (B1677914) core with a flexible hexyl chain and a polar hydroxyl group, these calculations offer deep insights into its chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density. This approach provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 6-hexylnaphthalen-2-ol. DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 6-hexylnaphthalen-2-ol, the frontier orbitals would primarily be located on the π-conjugated naphthalene system. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The presence of the electron-donating hydroxyl (-OH) group and the alkyl (-C6H13) group on the naphthalene ring is expected to influence the energies of these orbitals. A study on functionalized naphthalene showed that substitutions on the aromatic core impact the HOMO-LUMO gap. researchgate.net For instance, electron-donating groups typically raise the HOMO energy level, which can lead to a smaller energy gap and increased reactivity.

Table 1: Conceptual Influence of Substituents on Frontier Orbitals of Naphthalene Core

| Substituent Group | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Probable Impact on HOMO-LUMO Gap |

|---|---|---|---|

| Hydroxyl (-OH) | Increase | Minor Change | Decrease |

Note: This table represents general chemical principles and not specific calculated data for 6-hexylnaphthalen-2-ol.

Theoretical methods can provide valuable estimates for ionization energy (IE) and electron affinity (EA). Ionization energy is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity is the energy released when an electron is added to a neutral molecule. These parameters are fundamental to understanding the redox behavior of a compound.

DFT and other quantum chemical methods can calculate IE and EA. One common approach, based on Koopmans' theorem, approximates the vertical ionization energy as the negative of the HOMO energy and the vertical electron affinity as the negative of the LUMO energy. More accurate calculations can be performed by computing the energy difference between the neutral molecule and its corresponding cation (for IE) or anion (for EA) researchgate.netdovepress.com. For 6-hexylnaphthalen-2-ol, the extended π-system of the naphthalene core suggests it would have a moderate ionization energy, influenced by the electron-donating substituents.

The determination of triplet energy levels is important for understanding the photophysical properties of a molecule, particularly its potential for phosphorescence and its behavior in photochemical reactions. The lowest triplet state (T1) is of particular interest. DFT methods, specifically Time-Dependent DFT (TD-DFT), are commonly employed to calculate the energies of excited states, including triplet states. The energy of the T1 state relative to the ground state (S0) is a key factor in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy. For an aromatic system like 6-hexylnaphthalen-2-ol, the T1 energy would be related to the π-π* transitions of the naphthalene core.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results for molecular properties, though they are often more computationally demanding than DFT.

For 6-hexylnaphthalen-2-ol, ab initio calculations could be used to obtain a very precise geometry, vibrational frequencies, and electronic properties. For instance, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in energy calculations nih.gov. Such methods could be used to benchmark the results from less computationally expensive DFT calculations, ensuring the reliability of the theoretical predictions for this molecule.

Density Functional Theory (DFT) Studies of Electronic Structure.

Molecular Modeling and Dynamics

While quantum chemical calculations focus on the properties of a single, often isolated, molecule, molecular modeling and dynamics simulations can explore the behavior of molecules in larger systems and over time.

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. An MD simulation of 6-hexylnaphthalen-2-ol could provide insights into its conformational flexibility, particularly the rotation and folding of the hexyl chain. Furthermore, simulating the molecule in the presence of a solvent or within a larger assembly (like a membrane or polymer matrix) could reveal important information about its intermolecular interactions, solubility, and diffusion characteristics rsc.orgresearchgate.net. Such simulations are vital for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its macroscopic properties and performance in various applications.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hexyl chain attached to the rigid naphthalene core of 6-hexylnaphthalen-2-ol gives rise to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis is the systematic study of these different conformations and their relative energies. The most stable conformation, and thus the most likely to be observed, corresponds to a minimum on the molecule's potential energy surface (PES) .

A potential energy surface is a mathematical landscape that maps the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. For 6-hexylnaphthalen-2-ol, a full PES would be incredibly complex. Therefore, computational chemists typically explore a simplified PES by systematically rotating the single bonds of the hexyl chain to identify low-energy conformations. The relative energies of these conformers can be calculated using various computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Table 1: Hypothetical Relative Energies of 6-Hexylnaphthalen-2-ol Conformers

| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

| Eclipsed 1 | 0° | 4.50 |

| Eclipsed 2 | 120° | 3.20 |

Note: This table is illustrative and based on typical energy differences for alkane chains. Actual values for 6-hexylnaphthalen-2-ol would require specific quantum chemical calculations.

Simulation of Intermolecular Interactions

The way in which 6-hexylnaphthalen-2-ol molecules interact with each other and with other molecules is crucial for understanding its bulk properties, such as its melting point, boiling point, and solubility. These intermolecular interactions are governed by non-covalent forces, including van der Waals forces (dispersion and dipole-dipole interactions) and hydrogen bonding, with the hydroxyl group of 6-hexylnaphthalen-2-ol being a potential hydrogen bond donor and acceptor.

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to model these interactions. In an MD simulation, the motion of a collection of molecules is simulated over time by solving Newton's equations of motion. This allows for the study of dynamic processes and the calculation of various thermodynamic properties. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the intermolecular and intramolecular forces.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of 6-hexylnaphthalen-2-ol, which can be invaluable for interpreting experimental spectra. For instance, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and compared to experimental infrared (IR) and Raman spectra. This can aid in the identification of the compound and the characterization of its different conformers.

Similarly, the electronic transitions of the molecule can be calculated using time-dependent DFT (TD-DFT). These calculations provide information about the wavelengths of light the molecule absorbs, which corresponds to its ultraviolet-visible (UV-Vis) spectrum. The predicted nuclear magnetic resonance (NMR) chemical shifts can also be computed, providing another tool for structural elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for 6-Hexylnaphthalen-2-ol

| Spectroscopic Parameter | Predicted Value |

| O-H Stretch (IR) | ~3400 cm⁻¹ |

| C=C Aromatic Stretch (IR) | ~1600 cm⁻¹ |

| λmax (UV-Vis) | ~280 nm |

| ¹³C NMR (Aromatic C-OH) | ~155 ppm |

Note: These are typical values for similar functional groups and would need to be specifically calculated for 6-hexylnaphthalen-2-ol.

Reaction Mechanism Modeling

Understanding the chemical reactivity of 6-hexylnaphthalen-2-ol is essential for its application in synthesis. Computational modeling can provide detailed insights into reaction mechanisms, helping to identify the most likely pathways and the factors that control reaction rates and product distributions.

Characterization of Transition States and Reaction Pathways

A chemical reaction can be visualized as a path on the potential energy surface connecting reactants to products. The highest point on the minimum energy path is the transition state , which represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate and characterize the geometry and energy of these transition states.

For example, in the synthesis of derivatives of 6-hexylnaphthalen-2-ol, such as the bromination mentioned in the literature to form 3-bromo-6-hexylnaphthalen-2-ol, computational modeling could be used to explore the mechanism of this electrophilic aromatic substitution. This would involve identifying the transition state for the attack of the electrophile on the naphthalene ring and comparing the energy barriers for substitution at different positions.

Computational Design and Optimization of 6-Hexylnaphthalen-2-ol Derivatives

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. By systematically modifying the structure of 6-hexylnaphthalen-2-ol in silico, researchers can explore how changes in its chemical makeup affect its electronic, optical, and reactive properties.

For instance, if the goal is to design a derivative with a specific absorption wavelength for an optical application, different substituent groups could be computationally added to the naphthalene ring, and their effect on the UV-Vis spectrum could be predicted. This computational pre-screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. This approach is instrumental in the development of new materials, as seen in the use of a derivative of 6-hexylnaphthalen-2-ol in the synthesis of organic semiconductors.

Prediction of Structure-Property Relationships for Targeted Applications

The electronic and structural properties of 6-hexylnaphthalen-2-ol and its derivatives can be effectively predicted using computational methods such as Density Functional Theory (DFT). These theoretical calculations are crucial for understanding how the molecular structure influences its behavior, which is a key aspect of designing materials for targeted applications.

The introduction of the hexyl chain to the naphthalene-2-ol core is expected to influence the molecule's solubility and solid-state packing, which are critical parameters for its application in solution-processable organic electronics. Computational models can predict how such alkyl chains affect the intermolecular interactions and, consequently, the charge transport properties of the material.

Below is a table summarizing the calculated electronic properties for a molecule containing the 6-hexylnaphthalen moiety, providing a basis for predicting the performance of materials derived from 6-hexylnaphthalen-2-ol.

| Compound | Computational Method | Calculated Property | Value |

| C6-DNADT | DFT (B3LYP/6-311G(d)) | HOMO Energy Level | -5.24 eV |

This table presents data for a larger molecule containing the 6-hexylnaphthalen moiety, as direct computational data for 6-hexylnaphthalen-2-ol was not available in the search results.

Virtual Screening for Functional Material Development

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules with specific desired properties, thereby accelerating the discovery of new functional materials. 6-hexylnaphthalen-2-ol, with its combination of a rigid aromatic core and a flexible alkyl chain, represents a promising scaffold for the development of new organic electronic materials.

The process of virtual screening for functional materials typically involves the following steps:

Library Generation: A virtual library of candidate molecules is created, which could include derivatives of 6-hexylnaphthalen-2-ol with various substituents.

Property Calculation: Computational methods, primarily DFT, are used to calculate key electronic and physical properties for each molecule in the library. These properties can include HOMO and LUMO energy levels, ionization potential, electron affinity, and reorganization energy.

Screening and Selection: The calculated properties are then compared against a set of predefined criteria for a specific application. For instance, in the search for new organic semiconductors, molecules with appropriate HOMO/LUMO levels for efficient charge injection and transport would be selected.

Recent research has demonstrated the effectiveness of in silico screening for identifying high-mobility organic semiconductors. For example, a Raman-based screening approach has been proposed to estimate the dynamic disorder in crystalline organic semiconductors, a key factor limiting charge mobility. This method, which can be performed using calculated Raman spectra, allows for the rapid screening of large numbers of candidate materials. nih.gov Naphthalene diimide derivatives, which share the naphthalene core with 6-hexylnaphthalen-2-ol, have been successfully screened using such computational approaches to identify candidates with potentially high electron mobilities. nih.gov

The table below illustrates the type of data that would be generated and utilized in a virtual screening study for organic semiconductor applications, based on computational predictions for naphthalene derivatives.

| Candidate Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Mobility (cm²/Vs) |

| Naphthalene Diimide-Butyl | - | - | ~6 |

| Naphthalene Diimide-Cyclopentyl | - | - | ~15 |

This table showcases representative data from a virtual screening study on related naphthalene derivatives to illustrate the concept, as specific screening data for 6-hexylnaphthalen-2-ol was not found.

By applying similar virtual screening methodologies, 6-hexylnaphthalen-2-ol and its derivatives could be systematically evaluated for their potential in applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and OFETs. The computational prediction of their material properties would guide synthetic efforts towards the most promising candidates, thereby streamlining the material development process. purdue.edu

Applications in Materials Science and Advanced Technologies

Organic Electronic Materials

The utility of 6-hexylnaphthalen-2-ol in organic electronics stems from its role as a precursor and a modifiable component in the synthesis of larger, more complex organic semiconductors. These materials are at the heart of next-generation electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication.

Role in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor layer, where charge transport occurs. 6-Hexylnaphthalen-2-ol has been utilized as a critical starting material in the synthesis of advanced organic semiconductors for OFETs.

The introduction of alkyl chains, such as the hexyl group in 6-hexylnaphthalen-2-ol, is a well-established strategy for tuning the solid-state packing and electronic properties of organic semiconductors. The length and branching of these alkyl chains can significantly influence the intermolecular interactions, which in turn affect the charge carrier mobility of the material.

In the synthesis of dinaphtho[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DNADT) derivatives, 6-hexylnaphthalen-2-ol serves as a key intermediate. The process involves the palladium-catalyzed Kumada–Tamao–Corriu coupling of 2-bromo-6-methoxynaphthalene (B28277) with a hexyl Grignard reagent, followed by demethylation to yield 3-bromo-6-hexylnaphthalen-2-ol aps.org. This intermediate is then used to construct the larger π-conjugated system. The presence of the hexyl chain in the final DNADT derivative is intended to enhance solubility and influence the thin-film morphology, both of which are crucial for achieving high-performance OFETs aps.org. However, the resulting C6-DNADT-based OFET exhibited a modest hole mobility, suggesting that the optimization of alkyl chain length is critical for improving device performance aps.org. Studies on other organic semiconductors have shown that shorter alkyl chains can sometimes lead to stronger π-π interactions and higher charge mobility beilstein-journals.org.

| Compound | Maximum Hole Mobility (cm²/V·s) | Reference |

|---|---|---|

| C6-DNADT (derived from 6-hexylnaphthalen-2-ol) | 2.6 × 10⁻² | aps.org |

| DNADT (unsubstituted) | Higher than C6-DNADT | aps.org |

| Violanthrone derivative with n-hexyl chains | 3.15 × 10⁻⁴ | beilstein-journals.org |

| Violanthrone derivative with n-octyl chains | 1.76 × 10⁻⁴ | beilstein-journals.org |

Naphthalene-based materials are known for their potential in hole transport applications. The electronic properties of the naphthalene (B1677914) core, when appropriately functionalized, can facilitate the movement of positive charge carriers (holes). While direct measurements of hole mobility for 6-hexylnaphthalen-2-ol are not extensively reported, its derivatives are designed to leverage these intrinsic properties.

Theoretical and experimental studies on naphthalene crystals have provided insights into their charge transport mechanisms. The hole mobility in naphthalene is influenced by electron-phonon scattering and exhibits a band-like transport behavior aps.orgresearchgate.netcaltech.edu. The introduction of substituents like the hexyl group in 6-hexylnaphthalen-2-ol can modify the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting materials. For instance, the C6-DNADT derivative, synthesized from a 6-hexylnaphthalen-2-ol precursor, has an estimated HOMO energy level of -5.29 eV, which is suitable for efficient hole injection from a gold electrode aps.org.

| Material | Property | Value | Significance | Reference |

|---|---|---|---|---|

| Naphthalene Crystal | Hole Mobility | ~1 cm²/V·s (experimental) | Baseline for naphthalene-based semiconductors | researchgate.net |

| C6-DNADT | HOMO Energy Level | -5.29 eV | Facilitates efficient hole injection | aps.org |

Building Block for Organic Light-Emitting Diodes (OLEDs) and Other Devices

The versatility of 6-hexylnaphthalen-2-ol extends to its use as a foundational element in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). A patent has identified 6-hexylnaphthalen-2-ol as a compound relevant to the development of hole transport layers in OLEDs mdpi.com. The efficient injection and transport of holes are critical for the performance and efficiency of OLED devices.

Naphthalene derivatives, in general, are utilized in various layers of an OLED stack, including the emissive layer and charge transport layers. By modifying the core naphthalene structure with functional groups like the hydroxyl and hexyl moieties, chemists can fine-tune the electronic and morphological properties of the resulting materials to optimize device performance, such as luminance efficiency and external quantum efficiency (EQE) mdpi.com. For instance, naphthalene-based copolymers have been designed as blue-light-emitting materials in OLEDs, achieving an EQE of approximately 1% mdpi.com.

Integration into Organic Semiconductors and Conductive Polymers

While direct polymerization of 6-hexylnaphthalen-2-ol into a conductive polymer is not widely documented, its derivatives are integral to the broader class of organic semiconductors. The synthesis of larger conjugated molecules from 6-hexylnaphthalen-2-ol, as seen in the case of C6-DNADT, is a prime example of its integration into functional organic semiconductors aps.org.

The field of conductive polymers often utilizes monomers that can be readily polymerized through methods like oxidative or electrochemical polymerization. While the hydroxyl group on 6-hexylnaphthalen-2-ol could potentially be used in polymerization reactions, such as in the formation of polyesters or polyethers, its application in traditional conductive polymers like polythiophenes or polypyrroles would require further chemical modification. A patent mentions "conductive polymer" in association with 6-hexylnaphthalen-2-ol, suggesting potential, though unspecified, applications in this area google.com.

Functional Materials Development

Beyond its role in organic electronics, 6-hexylnaphthalen-2-ol and its derivatives are valuable for the development of a wide range of functional materials. The term "functional materials" encompasses a broad category of materials designed to possess specific properties or perform specific functions.

The naphthalene-2-ol moiety is a versatile chemical scaffold that can be modified through various synthetic strategies to create new molecules with desired functionalities asianpubs.orgresearchgate.netorientjchem.org. The presence of the hydroxyl group allows for further reactions to attach other functional groups, while the hexyl chain provides solubility and influences the material's processing characteristics. These features make 6-hexylnaphthalen-2-ol a useful starting point for creating materials for applications such as sensors, molecular switches, and other advanced technologies. The synthesis of various naphthalene derivatives for applications in pharmaceuticals and materials science underscores the importance of this class of compounds asianpubs.orgresearchgate.netorientjchem.orgresearchgate.net.

Catalytic Applications and Ligand Design

The 6-hexylnaphthalen-2-ol scaffold is a promising platform for the design and synthesis of novel ligands for homogeneous catalysis. The hydroxyl group and the aromatic rings provide multiple points for functionalization, allowing for the creation of a diverse range of ligand architectures. For instance, Schiff base ligands can be readily synthesized by the condensation of 2-hydroxynaphthalene-1-carbaldehyde derivatives with various amines. researchgate.net Such ligands have been used in the synthesis of titanium(IV) complexes for olefin polymerization. researchgate.net

Furthermore, the naphthol moiety can be a precursor to bidentate or polydentate ligands. For example, amidoalkyl naphthols, which can be synthesized from 2-naphthol (B1666908), are valuable building blocks for other bioactive molecules and can be converted to aminoalkyl naphthols. mdpi.com These structures can act as ligands for various transition metals. The design of chiral ligands is a key aspect of asymmetric catalysis, and while C2-symmetric ligands have been historically dominant, nonsymmetrical P,N-ligands have shown great promise. nih.gov The 6-hexylnaphthalen-2-ol framework could be adapted to create such nonsymmetrical ligands.

The general approach to ligand design involves the intentional incorporation of steric and electronic features to optimize catalyst activity. scholaris.ca The hexyl group on the naphthalene ring of 6-hexylnaphthalen-2-ol can provide specific steric bulk, which can be advantageous in controlling the selectivity of a catalytic reaction.

| Ligand Type | Synthetic Precursor from 6-Hexylnaphthalen-2-ol | Potential Catalytic Application |

| Schiff Base Ligands | 6-hexyl-2-hydroxy-naphthalene-1-carbaldehyde | Olefin Polymerization |

| Aminoalkyl Naphthol Ligands | 1-Amidoalkyl-6-hexyl-2-naphthols | Asymmetric Synthesis |

| P,N-Ligands | Functionalized 6-hexylnaphthalen-2-ol derivatives | Asymmetric Catalysis |

While direct applications of 6-hexylnaphthalen-2-ol in selective hydrogenation and hydrodesulfurization (HDS) are not extensively documented, the chemistry of naphthol derivatives suggests potential roles in these catalytic processes. The hydrogenation of naphthol derivatives is a challenging transformation due to the aromaticity of the naphthalene ring system. However, ruthenium catalysts bearing redox-active tridentate pincer ligands have been shown to catalyze the α-C–H functionalization of β-naphthol using alcohols via a borrowing hydrogen mechanism. rsc.org This indicates the reactivity of the naphthol ring system and the potential to develop selective hydrogenation catalysts based on ligands derived from 6-hexylnaphthalen-2-ol.

In the context of HDS, which is a critical process in the refining of petroleum products to remove sulfur-containing compounds, catalysts are typically composed of transition metals supported on high-surface-area materials. nih.govnih.gov The design of ligands that can modify the electronic and steric properties of the active metal centers is an area of ongoing research. Ligands derived from 6-hexylnaphthalen-2-ol could potentially be used to synthesize molecular catalysts or to modify the surface of heterogeneous catalysts to enhance their activity and selectivity in HDS reactions. The development of efficient chiral ligands is also crucial for asymmetric hydrogenation reactions, such as the hydrogenation of β-keto esters, where ruthenium and iridium complexes with chiral ligands have shown high efficiency. researchgate.net

Environmental Fate and Degradation Studies

Environmental Degradation Pathways of 6-Hexylnaphthalen-2-ol